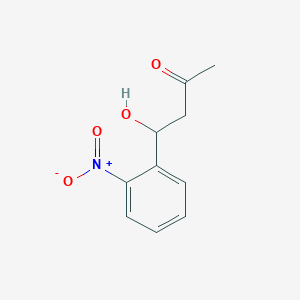

4-Hydroxy-4-(2-nitrophenyl)butan-2-one

説明

4-Hydroxy-4-(2-nitrophenyl)butan-2-one is a β-hydroxy ketone characterized by a nitro group in the ortho position of the phenyl ring. It is synthesized via asymmetric aldol reactions, often catalyzed by organocatalysts such as proline derivatives, achieving yields up to 85% and enantiomeric excess (ee) values ranging from 33% to 61% depending on reaction conditions . Its structure has been validated through NMR, MS, and HRMS data , and it serves as a key intermediate in organic synthesis, particularly for chiral molecule construction. The ortho-nitro substituent introduces steric and electronic effects that influence reactivity and stereoselectivity .

特性

分子式 |

C10H11NO4 |

|---|---|

分子量 |

209.20 g/mol |

IUPAC名 |

4-hydroxy-4-(2-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3 |

InChIキー |

QLWGGIGZONFVIO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Reaction Design

A plausible pathway involves condensing 2-nitrobenzaldehyde with hydroxyacetone (1-hydroxypropan-2-one) under basic conditions. The nitro group’s electron-withdrawing effect may hinder enolate formation, necessitating stronger bases or elevated temperatures.

Proposed Reaction:

Optimization Challenges:

-

Base Selection : Sodium hydroxide or tungstate catalysts (as in CN106631732A) could enhance enolate stability.

-

Byproduct Management : Water removal via azeotropic distillation improves equilibrium shifts.

Table 2: Aldol Condensation Parameters

| Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Hydroxyacetone | NaOH | 60–75 | 60–70 |

| 2-Nitrobenzaldehyde* | Hydroxyacetone* | Na₂WO₄* | 70–85* | ~40* |

*Theoretical conditions for target compound.

Oxidation of Diol Precursors

Selective oxidation of diols provides access to hydroxy ketones. CN106631732A details the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol using hydrogen peroxide and sodium tungstate. Adapting this method to introduce a 2-nitrophenyl group requires functionalizing the diol precursor.

Strategic Functionalization

-

Synthesis of 4-(2-Nitrophenyl)-1,3-butanediol :

-

Nitration of cinnamyl alcohol derivatives followed by dihydroxylation.

-

-

Selective Oxidation :

-

Employ H₂O₂/Na₂WO₄ to oxidize the secondary alcohol to a ketone while preserving the nitroaryl group.

-

Critical Factors :

-

Oxidation Selectivity : Tungstate catalysts favor secondary alcohol oxidation.

-

Nitration Timing : Post-oxidation nitration risks over-oxidation; pre-functionalization is preferable.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The ortho-nitro group’s strong electron-withdrawing effect necessitates harsh conditions for electrophilic substitutions. Mitigation approaches include:

-

Directed Metalation : Using directing groups (e.g., sulfonamides) to facilitate nitration at specific positions.

-

Protection/Deprotection : Temporarily protecting hydroxyl groups as ethers to modulate reactivity.

化学反応の分析

反応の種類: 4-ヒドロキシ-4-(2-ニトロフェニル)ブタン-2-オンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシ基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。

還元: ニトロ基は、適切な条件下でアミノ基に還元することができます。

置換: この化合物は、特にニトロ基で求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬が一般的に使用されます。

還元: 炭素上のパラジウム(Pd / C)や水素ガス(H2)などの触媒が使用されます。

置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。

生成される主な生成物:

酸化: ニトロフェニルケトンまたはアルデヒドの生成。

還元: アミノフェニル誘導体の生成。

置換: 置換ニトロフェニル化合物の生成。

科学的研究の応用

4-ヒドロキシ-4-(2-ニトロフェニル)ブタン-2-オンは、科学研究でさまざまな用途があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: その潜在的な生物学的活性および生体分子との相互作用について研究されています。

医学: 抗菌や抗がん活性など、その潜在的な治療的特性について調査されています。

作用機序

4-ヒドロキシ-4-(2-ニトロフェニル)ブタン-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシ基とニトロ基は、その反応性と酵素やその他の生体分子との相互作用において重要な役割を果たします。 この化合物は、酸化還元反応を起こし、生物学的経路を調節できる反応性中間体の生成につながる可能性があります .

類似の化合物:

- 4-ヒドロキシ-4-(4-ニトロフェニル)ブタン-2-オン

- 4-ヒドロキシ-4-(3-ニトロフェニル)ブタン-2-オン

- 4-ヒドロキシ-4-(2-ニトロフェニル)ブタン-2-オン

比較: 4-ヒドロキシ-4-(2-ニトロフェニル)ブタン-2-オンは、フェニル環上のニトロ基の位置が異なるため、化学反応性と生物学的活性が異なります。 その異性体と比較して、この化合物は、さまざまな研究分野における有望な研究対象となる、異なる反応性パターンおよび生物学的標的との相互作用を示す可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-Hydroxy-4-(2-nitrophenyl)butan-2-one with analogs differing in substituent type (e.g., nitro, chloro, hydroxy) and position (ortho vs. para). Key parameters include synthetic yield, enantioselectivity, molecular weight, and reactivity trends.

Substituent Position: Ortho vs. Para Nitro

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (para-nitro analog) exhibits higher yields (95%) and enantioselectivity (52% ee) compared to the ortho-nitro variant under identical catalytic conditions, likely due to reduced steric hindrance and enhanced electronic stabilization in the para position . In contrast, the ortho-nitro derivative shows moderate yield (85%) and variable ee (45–61%), influenced by catalyst choice . Both share the molecular formula C₁₀H₁₁NO₄ (MW: 209.2 g/mol) .

| Compound | Substituent Position | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-NO₂ | 85 | 45–61 | 209.2 |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 4-NO₂ | 95 | 52 | 209.2 |

Substituent Type: Nitro vs. Chloro vs. Hydroxy

Chloro Derivatives :

- 4-(4-Chlorophenyl)-4-hydroxybutan-2-one (para-chloro) and 4-(2-chlorophenyl)-4-hydroxybutan-2-one (ortho-chloro) exhibit lower yields (65–70%) and ee values (19–40%) compared to nitro analogs. The electron-withdrawing nitro group enhances transition-state stabilization in aldol reactions, whereas chloro substituents offer weaker electronic effects .

- Molecular weights for chloro derivatives are estimated at ~184.6 g/mol (C₁₀H₁₁ClO₂).

Hydroxy Derivatives :

- 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone), a fragrance ingredient, lacks the nitro group and has a molecular weight of 164.2 g/mol (C₁₀H₁₂O₂). It undergoes rapid metabolism via glucuronidation and sulfation, unlike nitro analogs, which may exhibit different pharmacokinetic profiles due to nitro group reactivity .

| Compound | Substituent Type | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 4-Cl | 70 | 19 | ~184.6 |

| 4-(2-Chlorophenyl)-4-hydroxybutan-2-one | 2-Cl | 65 | 40 | ~184.6 |

| 4-(4-Hydroxyphenyl)butan-2-one | 4-OH | N/A | N/A | 164.2 |

Mechanistic and Structural Insights

- Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in aldol reactions. Para substitution allows better resonance stabilization than ortho .

- Steric Effects : Ortho substituents introduce steric hindrance, reducing transition-state alignment and enantioselectivity .

生物活性

4-Hydroxy-4-(2-nitrophenyl)butan-2-one, with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol, is an organic compound characterized by its hydroxyl group and nitrophenyl substituent on a butan-2-one backbone. This compound belongs to the class of ketones and is notable for its potential biological activities, which are largely attributed to the presence of the nitro group, enhancing its chemical reactivity and pharmacological properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions.

These effects highlight the compound's therapeutic potential, although further studies are necessary to elucidate its mechanisms of action and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : The compound might interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.

- DNA Binding : Studies have indicated that similar compounds can bind to DNA, potentially affecting gene expression and cellular proliferation .

Study on Antioxidant Activity

In a study assessing the antioxidant properties of this compound, researchers measured its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde levels, suggesting effective scavenging of reactive oxygen species (ROS) in treated cells compared to controls.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that this compound exhibited notable activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics used in clinical practice.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C10H11NO4 | Hydroxyl and nitrophenyl substituents | Antioxidant, antimicrobial |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | Different nitrophenyl position | Limited studies on biological activity |

| 3-Nitroacetophenone | C9H9N3O | Contains a nitro group but lacks hydroxyl | Antimicrobial properties noted |

This comparison illustrates the unique aspects of this compound, particularly its specific arrangement of functional groups that may confer distinct biological activities not observed in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。